2-Phenyl-3,5,7-tripropoxychromen-4-one
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS1042 involves the reaction of 2-phenylchromen-4-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of MRS1042 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
MRS1042 undergoes various chemical reactions, including:
Oxidation: MRS1042 can be oxidized to form corresponding quinones.
Reduction: Reduction of MRS1042 leads to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the propoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Substituted chromen-4-one derivatives
Scientific Research Applications
MRS1042 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a chemical intermediate
Mechanism of Action
MRS1042 exerts its effects by interacting with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3,5,7-trimethoxychromen-4-one
- 2-phenyl-3,5,7-triethoxychromen-4-one
- 2-phenyl-3,5,7-triisopropoxychromen-4-one
Uniqueness
MRS1042 is unique due to its specific substitution pattern with propoxy groups, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C24H28O5 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-phenyl-3,5,7-tripropoxychromen-4-one |
InChI |
InChI=1S/C24H28O5/c1-4-12-26-18-15-19(27-13-5-2)21-20(16-18)29-23(17-10-8-7-9-11-17)24(22(21)25)28-14-6-3/h7-11,15-16H,4-6,12-14H2,1-3H3 |
InChI Key |
ABZJCSJCNNCZRY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCCC |
Canonical SMILES |
CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1042; MRS 1042; MRS-1042. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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